
H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 is a synthetic peptide with a complex structure. It is a derivative of octreotide, a synthetic analog of the natural hormone somatostatin. This compound is known for its ability to interact with specific receptors in various tissues, making it valuable in medical and scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 can be achieved through both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the stepwise addition of protected amino acids, followed by deprotection and cyclization . For example, the dipeptide HCys (Acm)ThrOl can be obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C . The solid-phase synthesis involves the use of a resin-bound peptide, which is cleaved and cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound typically employs the liquid-phase synthesis method due to its scalability and efficiency. The process involves the use of high-yielding reactions and optimized conditions to produce the target peptide on a semi-industrial scale .
化学反応の分析
Types of Reactions
H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds.
Substitution: Replacement of protecting groups with functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for deprotection, dimethylformamide (DMF) as a solvent, and imidazole as a catalyst . Oxidative cyclization is typically achieved using mild oxidizing agents under controlled conditions .
Major Products Formed
The major products formed from these reactions include the fully protected peptide intermediates and the final cyclic peptide with disulfide bonds .
科学的研究の応用
H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: has a wide range of scientific research applications:
作用機序
The compound exerts its effects by binding to somatostatin receptors, particularly subtype 2 receptors (SSTR2). This binding inhibits the release of various hormones and peptides, thereby modulating physiological processes such as growth hormone secretion and gastrointestinal motility . The molecular targets include somatostatin receptors in the central nervous system and gastrointestinal tract .
類似化合物との比較
H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: is similar to other somatostatin analogs such as octreotide and lanreotide. it is unique due to its specific amino acid sequence and the presence of disulfide bonds, which confer stability and receptor-binding affinity .
List of Similar Compounds
Octreotide: H-D-Phe-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-Thr-ol.
Lanreotide: H-D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2.
特性
分子式 |
C51H69N13O11S2 |
|---|---|
分子量 |
1104.3 g/mol |
IUPAC名 |
(13R,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36?,37-,38+,39+,40?,41?/m1/s1 |
InChIキー |
OFMQLVRLOGHAJI-YSHNRFCISA-N |
異性体SMILES |
C[C@H](C1C(=O)NC(C(SSC[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
正規SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


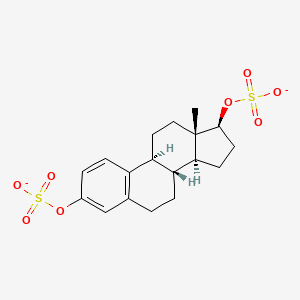

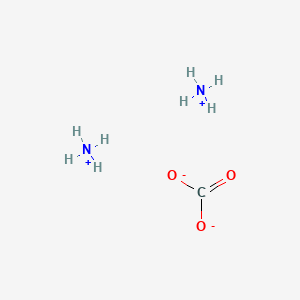
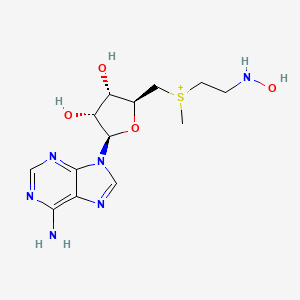
![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)
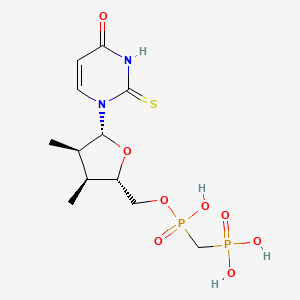
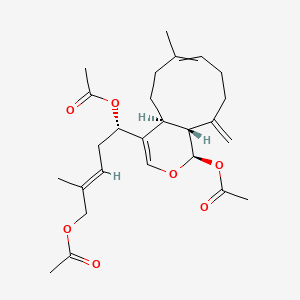
![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
![(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773745.png)
![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)
![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10773752.png)
![2-((4-(3-(4-Bromophenyl)benzo[d]isothiazol-6-yloxy)butyl)(ethyl)amino)ethanol hydrochloride](/img/structure/B10773755.png)
![[(1S,2S,3S,4S,5R,6S,8S,9R,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773762.png)
